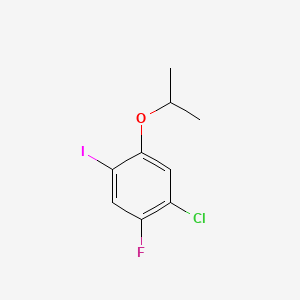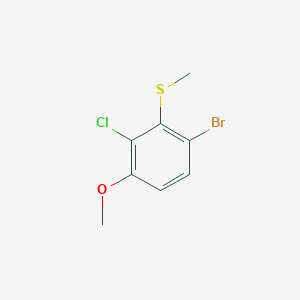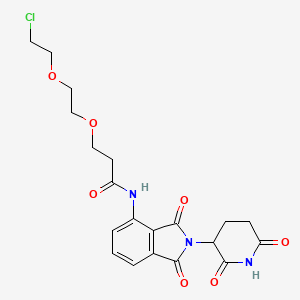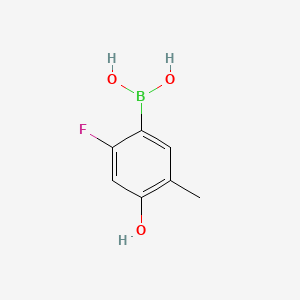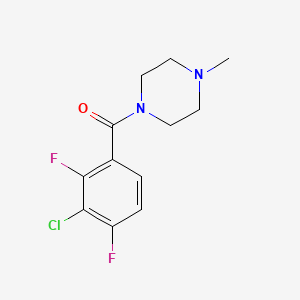
(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H13ClF2N2O This compound is characterized by the presence of a chloro-difluorophenyl group and a methylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-chloro-2,4-difluorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
科学研究应用
(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as anti-inflammatory or analgesic effects .
相似化合物的比较
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar biological activities.
N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]pyridine: A compound with a similar piperazine moiety but different aromatic substitution.
Uniqueness
(3-Chloro-2,4-difluorophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the methylpiperazine moiety provides a distinct chemical profile that sets it apart from other similar compounds .
属性
分子式 |
C12H13ClF2N2O |
|---|---|
分子量 |
274.69 g/mol |
IUPAC 名称 |
(3-chloro-2,4-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H13ClF2N2O/c1-16-4-6-17(7-5-16)12(18)8-2-3-9(14)10(13)11(8)15/h2-3H,4-7H2,1H3 |
InChI 键 |
QDVQMBMVMXHHHU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
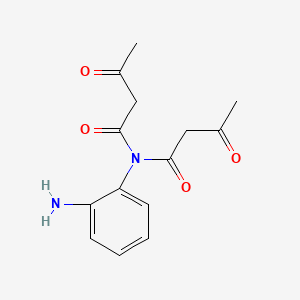
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
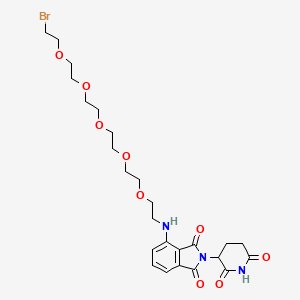
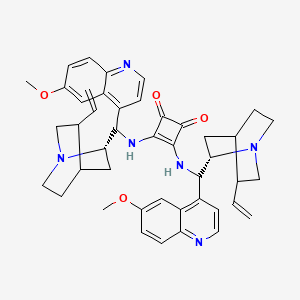
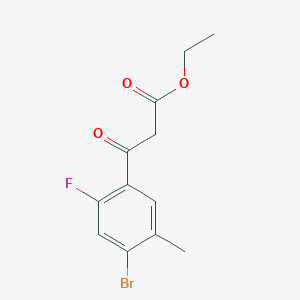
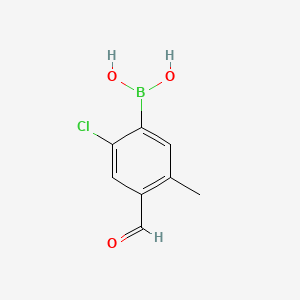
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
